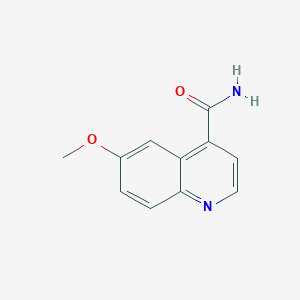

6-Methoxyquinoline-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4363-96-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-methoxyquinoline-4-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3,(H2,12,14) |

InChI Key |

KEMMSENPKNZJPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methoxyquinoline 4 Carboxamide and Its Analogues

Established Synthetic Pathways for 6-Methoxyquinoline-4-carboxamide

The synthesis of the this compound scaffold is typically achieved through well-established, multi-step sequences that allow for the systematic construction of the quinoline (B57606) core followed by the introduction of the carboxamide functional group.

Multi-Step Synthesis Approaches from Substituted Aniline (B41778) Derivatives

The foundation for many quinoline syntheses lies in the use of appropriately substituted anilines. For this compound, the logical starting material is p-anisidine (B42471) (4-methoxyaniline). Several classical named reactions provide pathways from anilines to the quinoline framework. These reactions are versatile and can accommodate a variety of substituents on the aniline ring.

Key synthetic strategies starting from aniline derivatives include:

Doebner-von Miller Reaction : This reaction typically involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org

Gould-Jacobs Reaction : This approach begins with the reaction of an aniline with ethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification, decarboxylation, and further functional group manipulations to arrive at the desired quinoline. wikipedia.org

These multi-step approaches offer a reliable, albeit sometimes lengthy, route to the target molecule, allowing for structural diversity to be introduced through the choice of the aniline and the coupling partner.

Strategies for Quinoline Core Formation

The central challenge in synthesizing this compound is the construction of the bicyclic quinoline core. Several powerful cyclization reactions have been developed for this purpose, each with its own advantages and substrate scope.

Pfitzinger Reaction : A widely used method for generating quinoline-4-carboxylic acids involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a base. pharmaguideline.comnih.gov To synthesize the 6-methoxy derivative, 5-methoxyisatin (B1196686) would be the required starting material. The resulting quinoline-4-carboxylic acid is a direct precursor to the target carboxamide.

Conrad-Limpach Synthesis : This reaction condenses anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either quinolin-4-ones or quinolin-2-ones. wikipedia.orgnih.gov For the synthesis of the target compound, a subsequent chlorination and amination would be necessary.

Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, which directly yields a quinoline-4-carboxylic acid. wikipedia.orgnih.gov This method is particularly efficient as it constructs the core and installs the carboxylic acid handle in a single step.

Friedländer Synthesis : This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). pharmaguideline.comnih.gov This provides direct access to substituted quinolines.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring.

| Reaction | Starting Materials | Key Intermediate/Product | Reference |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | pharmaguideline.comnih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | wikipedia.orgnih.gov |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline (B1666331) | wikipedia.orgnih.gov |

| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline | wikipedia.orgwikipedia.org |

Reaction Mechanisms for Carboxamide Moiety Elaboration

Once the 6-methoxyquinoline-4-carboxylic acid core has been synthesized, the final step is the formation of the primary carboxamide group. This transformation is a standard procedure in organic synthesis and can be accomplished through several reliable methods.

Method 1: Acyl Chloride Formation and Amination A common and efficient two-step procedure involves:

Activation of the Carboxylic Acid : The quinoline-4-carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). acs.org

Nucleophilic Acyl Substitution : The resulting acyl chloride is then treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, or an ammonium (B1175870) salt, to form the primary carboxamide via nucleophilic acyl substitution. acs.org

Method 2: Direct Amide Coupling Alternatively, the carboxamide can be formed in a single step from the carboxylic acid using peptide coupling reagents.

In Situ Activation : The carboxylic acid is mixed with a coupling agent that activates it in situ. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com

Amination : An ammonia source is then added to the reaction mixture, which attacks the activated carboxyl intermediate to yield the desired amide. nih.gov

This direct coupling approach avoids the need to isolate the often-sensitive acyl chloride intermediate.

Advanced Synthetic Techniques and Process Optimization

To overcome some of the limitations of classical synthetic methods, such as long reaction times and harsh conditions, modern techniques are increasingly being applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Yield Improvement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. researchgate.net

In the context of quinoline synthesis, microwave heating has been successfully applied to:

Pfitzinger Reaction : The condensation of isatins with carbonyl compounds to form quinoline-4-carboxylic acids can be significantly expedited using microwave irradiation, leading to improved efficiency. nih.gov

Cyclization Reactions : The key ring-closing steps in syntheses like the Combes or Friedländer reactions can be driven to completion much faster under microwave conditions. nih.gov

Nucleophilic Aromatic Substitution : Reactions to introduce substituents onto the quinoline core can also be accelerated. For instance, the displacement of a chloro group by an amine under microwave irradiation is a common strategy. nih.govacs.org

The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. nih.govjocpr.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage | Reference |

| Pfitzinger Reaction | Several hours | 5-30 minutes | Reduced time, higher yield | nih.gov |

| Three-component cyclocondensation | Hours to days | 10-60 minutes | Greener conditions, efficiency | jocpr.com |

| Nucleophilic Substitution | Hours | 5-20 minutes | Faster reaction, cleaner product | acs.org |

Catalytic Systems and Ligand Design in this compound Synthesis

The development of novel catalytic systems is at the forefront of modern synthetic chemistry. The use of catalysts can provide milder reaction conditions, higher selectivity, and access to new reaction pathways.

Acid/Base Catalysis : Many of the classical quinoline syntheses rely on strong acid or base catalysis. wikipedia.orgpharmaguideline.com Modern approaches explore the use of milder catalysts like p-toluenesulfonic acid or Lewis acids (e.g., InCl₃, FeCl₃) to improve yields and substrate tolerance. nih.govjocpr.com

Transition Metal Catalysis : Palladium and copper catalysts are widely used in cross-coupling reactions to build complexity. For instance, a Suzuki coupling could be used to introduce aryl or heteroaryl groups onto the quinoline scaffold. nih.gov Palladium catalysts are also employed in carbonylation reactions to construct quinolin-4-ones from 2-iodoanilines and terminal acetylenes. mdpi.com

Iridium Catalysis : Advanced methods such as acceptorless dehydrogenative coupling (ADC) reactions catalyzed by iridium complexes have been developed for the one-pot synthesis of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols. researchgate.net

Ligand Design : In transition metal catalysis, the choice of ligand is critical for controlling the reactivity and selectivity of the metal center. Ligands such as triphenylphosphine (B44618) (PPh₃), dicyclohexylphosphino(2',4',6'-triisopropylbiphenyl) (XPhos), or N-heterocyclic carbenes (NHCs) can be tailored to optimize a specific transformation, leading to higher efficiency and preventing catalyst deactivation.

These advanced catalytic systems offer more sustainable and efficient routes to complex molecules like this compound, often proceeding with greater atom economy and under more environmentally benign conditions.

Solvent System Optimization and Green Chemistry Considerations

The transition towards sustainable chemical manufacturing has placed a strong emphasis on "green chemistry," a framework aimed at reducing the environmental impact of chemical processes. researchgate.net For the synthesis of this compound and its analogues, this involves moving away from traditional methods that often use hazardous solvents, high temperatures, and stoichiometric reagents, which can be costly and generate significant waste. researchgate.netnih.gov

Modern approaches focus on the use of greener, more benign solvents such as water and ethanol (B145695). researchgate.netnih.gov Water, in particular, is recognized as an optimal solvent for many reactions due to its non-toxic and environmentally friendly nature. nih.gov The use of alternative energy sources, such as microwave irradiation, has also been shown to be highly effective. Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and minimize the use of harmful organic solvents. researchgate.netresearchgate.net For instance, the condensation of pyruvic acid, substituted anilines, and aromatic aldehydes to form quinoline-4-carboxylic acid derivatives has been efficiently achieved in ethanol under microwave irradiation using p-toluenesulfonic acid as a catalyst. researchgate.net

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. These tools help chemists compare different methodologies and identify areas for improvement. researchgate.netmdpi.com

Key Green Chemistry Metrics:

| Metric | Description | Significance in Synthesis Optimization |

| E-Factor | The mass ratio of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. researchgate.nettudelft.nl | Highlights waste generation, encouraging the use of catalytic methods and minimizing by-products. The pharmaceutical industry historically has very high E-Factors (25 to >100). researchgate.net |

| Process Mass Intensity (PMI) | The total mass of all materials (water, solvents, reagents, starting materials) used in a process divided by the mass of the final product. nih.govwhiterose.ac.uk | Provides a holistic view of process efficiency, accounting for all inputs. It is a key metric for evaluating the overall lifecycle and environmental footprint of a synthesis. nih.gov |

| Atom Economy (AE) | A theoretical percentage that measures the efficiency with which atoms from the reactants are incorporated into the desired product. whiterose.ac.uk | Guides the selection of reaction types that maximize the incorporation of starting material atoms into the final structure, such as addition and rearrangement reactions over substitutions and eliminations. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the final product relative to the total mass of reactants used in the reaction. whiterose.ac.uk | Offers a more practical measure than Atom Economy by considering reaction yield and the actual quantities of reactants used. |

By applying these principles and metrics, researchers can design synthetic pathways for quinoline-4-carboxamides that are not only high-yielding but also economically and environmentally sustainable. researchgate.net

Derivatization and Functionalization Strategies for this compound

The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies are primarily focused on two key areas: modifying the quinoline nucleus itself and diversifying the substituents on the carboxamide functional group. These modifications allow for the fine-tuning of the molecule's physicochemical and biological properties.

Chemical Modifications at the Quinoline Nucleus

Altering the substitution pattern on the core quinoline ring system is a common strategy to explore the structure-activity relationships of these compounds. This can be achieved through various organic reactions that introduce new functional groups at different positions.

A key intermediate, 4-hydroxy-7-methoxyquinoline-6-carboxamide, can undergo a chlorination reaction to yield 4-chloro-7-methoxyquinoline-6-carboxamide. google.com This transformation is typically achieved using a chlorinating agent like thionyl chloride in a suitable solvent such as tetrahydrofuran. google.com Another modification involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This powerful reaction allows for the introduction of various aromatic and heteroaromatic groups onto the quinoline core by reacting a halogenated quinoline intermediate with an appropriate boronic acid or ester. acs.org Furthermore, methylation of hydroxyl groups on the quinoline ring can be accomplished using reagents like dimethyl sulfate (B86663) in an amide solvent, a method reported to improve reaction yield compared to older procedures. google.com

Examples of Quinoline Nucleus Modifications:

| Modification Type | Reagents & Conditions | Resulting Structure |

| Chlorination | Thionyl chloride, diisopropylethylamine, THF, 60-65°C | Introduction of a chlorine atom, typically at the 4-position of a 4-hydroxyquinoline precursor. google.com |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | Attachment of new aryl or heteroaryl groups to the quinoline ring system. acs.org |

| Methylation | Dimethyl sulfate, amide solvent (e.g., DMF) | Conversion of a hydroxyquinoline to a methoxyquinoline derivative. google.com |

Structural Diversification through Carboxamide Substituent Variations

The amide bond of the 4-carboxamide group provides a readily accessible point for introducing significant structural diversity. The standard synthetic approach involves the coupling of a quinoline-4-carboxylic acid precursor with a wide array of primary or secondary amines. acs.org

This amidation is typically facilitated by peptide coupling agents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). acs.org This method allows for the formation of the amide bond under mild conditions and is tolerant of a broad range of functional groups on the amine coupling partner. This strategy has been used to synthesize extensive libraries of quinoline-4-carboxamide analogues with diverse substituents, enabling detailed exploration of their properties. acs.orgnih.gov

Examples of Carboxamide Substituent Variations:

| Amine Reagent | Resulting Carboxamide Substituent |

| 4-(Trifluoromethyl)benzylamine | N-((4-(Trifluoromethyl)phenyl)methyl) |

| 3-Fluorobenzylamine | N-((3-Fluorophenyl)methyl) |

| Cyclohexanemethylamine | N-(Cyclohexylmethyl) |

| Piperidine | (Piperidin-1-yl) |

| Morpholine (B109124) | (Morpholin-4-yl) |

(Based on coupling methodologies described for quinoline-4-carboxamides) acs.org

One-Pot Synthesis Protocols and Cascade Reaction Development

Several classical and modern named reactions have been adapted for this purpose:

Pfitzinger Reaction: This method involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group to produce a quinoline-4-carboxylic acid. acs.org This can be a key step in a streamlined synthesis leading to the desired carboxamides.

Doebner Reaction: This is a three-component reaction that assembles aldehydes, amines, and pyruvic acid into a 4-carboxyl-quinoline structure in a single pot. nih.gov The reaction proceeds through the reversible formation of an imine followed by an irreversible cyclization and aromatization, making it suitable for creating complex quinoline frameworks efficiently. nih.gov

Multicomponent Reactions (MCRs): Beyond specific named reactions, various one-pot, three-component strategies have been developed. For example, refluxing a mixture of isatins and 1,1-enediamines catalyzed by sulfamic acid can produce quinoline-4-carboxamides through a novel cascade mechanism that forms both the quinoline ring and the amide bond in one step. researchgate.net

Comparison of One-Pot Synthesis Protocols:

| Method | Key Starting Materials | Catalyst/Conditions | Key Feature |

| Pfitzinger Reaction | Isatin, carbonyl compound (e.g., 1-(p-tolyl)ethanone) | KOH, ethanol/water, microwave irradiation | Builds the quinoline-4-carboxylic acid core from isatins. acs.org |

| Doebner Reaction | Aldehyde, amine, pyruvic acid | Acetic acid, O₂, o-DCB/n-BuOH, 120°C | Three-component, one-pot synthesis of the 4-carboxyl-quinoline scaffold. nih.gov |

| Isatin/Enediamine Cascade | Isatin, 1,1-enediamine | Sulfamic acid (NH₂SO₃H), reflux | Forms both the quinoline ring and the 4-carboxamide bond in a single step. researchgate.net |

These advanced synthetic strategies represent a significant step forward, enabling the rapid and efficient construction of diverse libraries of this compound analogues for further study.

Pharmacological and Biological Activities of 6 Methoxyquinoline 4 Carboxamide Derivatives

Antineoplastic Activity of 6-Methoxyquinoline-4-carboxamide Analogues

The quest for more effective and selective cancer therapies has led to the investigation of numerous quinoline (B57606) derivatives. Analogues of this compound have emerged as a promising class of compounds, demonstrating significant anticancer effects through various mechanisms of action.

Derivatives of the this compound scaffold have been subjected to extensive in vitro screening against a wide range of human cancer cell lines, revealing potent cytotoxic activity. For instance, a series of 18 derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were synthesized and evaluated for their effects on the proliferation of human lymphoblastic leukemia cells and several solid tumor cell lines. nih.gov These compounds demonstrated significant inhibition of cancer cell proliferation, with half-maximal inhibitory concentrations (IC₅₀) in the range of 0.3 to less than 10 μM. nih.gov

Further structural modifications have led to even more potent compounds. A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as novel tubulin polymerization inhibitors. The most active compound in this series, designated 6d, exhibited exceptionally high cytotoxicity against a panel of human tumor cell lines, including A549 (lung carcinoma), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline KBvin, with GI₅₀ values (concentration causing 50% growth inhibition) ranging from 1.5 to 1.7 nM. researchgate.net In another study, metal complexes of 6-methoxyquinoline (B18371) (6MQ) were investigated for their anticancer properties. A copper(II) complex, Cu6MQ, was found to be the most potent among the series against A549 lung carcinoma cells, with an IC₅₀ value of 57.9 µM after 24 hours of exposure. researchgate.netconicet.gov.ar

In Vitro Cytotoxicity of this compound Analogues

| Compound/Series | Cancer Cell Line(s) | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| 6-Cinnamamido-quinoline-4-carboxamide (CiQ) Derivatives | Human lymphoblastic leukemia, various solid tumors | IC₅₀ | 0.3 to <10 µM | nih.gov |

| Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) | A549, KB, KBvin | GI₅₀ | 1.5 - 1.7 nM | researchgate.net |

| Cu6MQ (Copper(II)-6-methoxyquinoline complex) | A549 (Lung Carcinoma) | IC₅₀ | 57.9 µM | researchgate.netconicet.gov.ar |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is driven by several signaling pathways, prominently those involving vascular endothelial growth factor (VEGF) and its receptor VEGFR2, fibroblast growth factor (FGF) and its receptors (FGFRs), and platelet-derived growth factor (PDGF) and its receptor PDGFRβ. nih.gov Consequently, inhibiting these angiokinase pathways is a key strategy in cancer therapy. nih.govnih.gov

Derivatives of 7-methoxyquinoline-6-carboxamide have been specifically designed as inhibitors of these pathways. In one study, a lead compound, WXFL-255, was identified as a potent triple-angiokinase inhibitor. nih.gov Subsequent optimization of this lead compound, focusing on its four major substituent groups, led to the discovery of WXFL-152 [4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide]. nih.gov This novel derivative was developed to block the VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ signaling pathways simultaneously, thereby inhibiting the proliferation of vascular endothelial cells and pericytes. nih.gov

Angiokinase Inhibitory Activity of a Lead 7-Methoxyquinoline-6-carboxamide Derivative

| Compound | Target Kinase | Activity Metric | Reported Value (nM) | Reference |

|---|---|---|---|---|

| WXFL-255 | VEGFR2 | IC₅₀ | 9.4 | nih.gov |

| FGFR1 | IC₅₀ | 188.0 | nih.gov | |

| PDGFRβ | IC₅₀ | 143.0 | nih.gov |

The complexity of cancer, which involves multiple redundant signaling pathways, has driven the development of multi-targeted anticancer agents. nih.govresearchgate.net These agents, designed to hit several key targets simultaneously, can offer enhanced efficacy and a lower likelihood of drug resistance. nih.gov The this compound scaffold is well-suited for the development of such multi-targeted drugs. researchgate.net

The ability of compounds like WXFL-152 to inhibit VEGFR, FGFR, and PDGFR pathways exemplifies the multi-targeted approach. nih.gov By concurrently blocking several crucial angiogenesis signals, such compounds can more effectively shut down tumor neovascularization. nih.gov Another strategy involves the hybridization of the quinoline core with other pharmacologically active moieties. The conjugation of quinoline with chalcone (B49325), for example, has been explored as a promising approach to create hybrid molecules with the potential to interact with multiple anticancer targets. nih.gov This strategy of creating a single molecule with multiple pharmacophores is a key area of research in the development of next-generation cancer therapies. nih.govresearchgate.net

Antimicrobial Research on this compound Scaffolds

Beyond cancer, the versatile this compound scaffold has been extensively investigated for its antimicrobial properties. Derivatives have shown significant activity against a range of pathogens, including parasites and bacteria.

Malaria, caused by Plasmodium parasites, remains a major global health threat. The quinoline core is famously present in quinine (B1679958) and chloroquine (B1663885), foundational antimalarial drugs. Modern drug discovery efforts have continued to build on this scaffold. A medicinal chemistry program focused on quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, led to the discovery of the potent antimalarial compound DDD107498. nih.govmmv.org The initial screening hit had an EC₅₀ of 120 nM but possessed suboptimal physicochemical properties. nih.gov Through structural optimization, researchers developed lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model of malaria, with ED₉₀ values below 1 mg/kg. nih.govnih.gov DDD107498 demonstrated a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2). nih.govacs.org

In other research, a series of mono- and bis-quinoline methanamine derivatives were synthesized and tested for their in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. researchgate.net Two compounds from this series emerged as particularly promising, exhibiting IC₅₀ values of 0.23 and 0.93 µM. researchgate.net

Antimalarial Activity of Quinoline-4-carboxamide Derivatives

| Compound/Series | Parasite Strain | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxamide Hit 1 | P. falciparum (3D7) | EC₅₀ | 120 nM | nih.govnih.gov |

| Optimized Quinoline-4-carboxamides (e.g., DDD107498) | P. berghei (in vivo) | ED₉₀ | <1 mg/kg | nih.govnih.gov |

| Mono-quinoline methanamine derivative (Cpd 40) | P. falciparum (3D7) | IC₅₀ | 0.23 µM | researchgate.net |

| Bis-quinoline methanamine derivative (Cpd 59) | P. falciparum (3D7) | IC₅₀ | 0.93 µM | researchgate.net |

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. The quinoline scaffold, famous for the quinolone class of antibiotics, continues to be a source of inspiration. nih.gov A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. researchgate.net

More specifically, a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for antimicrobial activity. nih.gov One compound in this series, 3l, which incorporates a pyrimidine (B1678525) ring, demonstrated the highest efficacy against most of the tested bacterial and fungal strains, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli. nih.gov Further research into novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety also showed that some of these derivatives displayed moderate to good antibacterial efficacy when compared to the reference drug Chloromycin. researchgate.net These findings underscore the potential of this compound derivatives as a foundation for the development of new antibacterial drugs. nih.govnih.gov

Antibacterial Activity of Methoxyquinoline Carboxamide Derivatives

| Compound Series | Bacterial Strain | Activity Metric | Reported Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 3l (7-methoxyquinoline sulfonamide derivative) | E. coli | MIC | 7.812 | nih.gov |

| Quinoline-6-carboxamides / 2-chloroquinoline-4-carboxamides | E. coli, S. aureus | Active against tested microorganisms | researchgate.net | |

| 8-Methoxyquinoline-2-carboxamides with 1,3,4-thiadiazole | Various Gram-positive and Gram-negative bacteria | Moderate to good efficacy | researchgate.net |

Investigations into Antifungal and Antiviral Potential

The emergence of drug-resistant fungal and viral strains necessitates the development of novel therapeutic agents. Quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, have been investigated for their potential as antifungal and antiviral agents. nih.govnih.govnih.gov

Antifungal Activity:

Research has shown that the synthetic versatility of the quinoline nucleus allows for the creation of structurally diverse derivatives with a wide range of biological actions. nih.gov Modifications at positions C-2, C-4, and C-6 of the quinoline ring have been explored to develop compounds with antifungal properties. nih.gov Studies have demonstrated that certain quinoline derivatives exhibit selective antifungal action against various fungal species, including yeasts and filamentous fungi. nih.gov For instance, some derivatives were found to be active against Candida spp., a major cause of opportunistic fungal infections, and dermatophytes, which cause infections of the skin, hair, and nails. nih.gov The antifungal selectivity of these derivatives appears to be influenced by the nature of the substituents attached to the quinoline ring, suggesting that specific structural features are crucial for their biological activity. nih.gov

Inspired by the antifungal properties of quinine alkaloids, researchers have designed and synthesized novel quinoline derivatives. nih.gov In one study, a series of compounds were evaluated for their activity against several agriculturally important fungi. nih.gov Notably, some of these derivatives exhibited potent antifungal effects, even more so than commercially available fungicides. nih.gov The proposed mechanism of action for some of these potent derivatives involves the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

Antiviral Activity:

In the quest for new antiviral therapies, particularly in light of recent global viral outbreaks, quinoline derivatives have also been a focus of investigation. nih.govaccscience.com The core quinoline structure is present in several established drugs, and its derivatives are being explored for their potential to inhibit the replication of various viruses. nih.govbezmialemscience.org For example, certain quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have shown promise as antiviral agents. nih.gov Research has also been conducted on the potential of 4-aminoquinoline (B48711) derivatives to inhibit the replication of SARS-CoV-2. accscience.com While some well-known quinoline-based drugs did not show clinical benefit, other derivatives have demonstrated high affinity for key viral enzymes in laboratory studies. accscience.com

The development of libraries of structurally diverse compounds, such as 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, has been a strategy to identify novel broad-spectrum antiviral agents against RNA viruses. nih.gov Initial screenings of these libraries have identified compounds with activity against viruses like the Sendai virus. nih.gov

Other Investigated Biological Activities

Beyond their antimicrobial properties, derivatives of this compound have been the subject of research for their effects on various enzymes and cellular receptors, highlighting their potential in other therapeutic areas.

Enzyme Inhibition Studies (e.g., sPLA2, DNA gyrase, Topoisomerase II)

Secretory Phospholipase A2 (sPLA2) Inhibition:

Secretory phospholipase A2 (sPLA2) is an enzyme implicated in inflammatory diseases due to its role in the production of inflammatory mediators. sci-hub.senih.gov Consequently, inhibitors of sPLA2 are of significant interest for the development of anti-inflammatory drugs. nih.govmdpi.com Quinoline-4-acetamides, which are structurally related to this compound, have been designed and synthesized as potential sPLA2 inhibitors. sci-hub.senih.gov Preliminary biological assays have indicated that these compounds can exhibit inhibitory activity against sPLA2. sci-hub.senih.gov The design of these inhibitors has been guided by structure-based methods, aiming to achieve potent and selective inhibition of the enzyme. sci-hub.se

DNA Gyrase and Topoisomerase II Inhibition:

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are crucial for processes like DNA replication, transcription, and chromosome segregation. nih.govcuni.cz These enzymes are well-established targets for antibacterial and anticancer therapies. nih.govmdpi.commdpi.com

DNA Gyrase: Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are an emerging class of antibacterial agents. nih.gov Research into 3-fluoro-6-methoxyquinoline (B1245202) derivatives has yielded compounds with excellent in vitro and in vivo activity against bacteria such as Staphylococcus aureus. nih.gov The introduction of a methoxy (B1213986) group at the 6-position of the quinoline ring has been shown to be favorable for DNA gyrase B inhibition in some N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. univie.ac.at

Topoisomerase II: Topoisomerase II is a key target for a number of clinically used anticancer drugs. nih.govcuni.cz These drugs, often referred to as topoisomerase poisons, work by stabilizing the complex between the enzyme and DNA, leading to DNA damage and cell death. nih.gov Acridine-4-carboxamide and related tricyclic carboxamides have been studied for their ability to interfere with the action of topoisomerase II. nih.gov These compounds have been shown to induce DNA-protein cross-links and DNA double-strand breaks, which are hallmarks of topoisomerase II-targeted agents. nih.gov The mechanism of enzyme inhibition by these drugs, however, may differ from that of classical topoisomerase poisons. nih.gov

Receptor Modulation Research (e.g., Cannabinoid Receptors)

The cannabinoid receptors, particularly the type-1 cannabinoid receptor (CB1), are promising drug targets for a variety of diseases. nih.gov Research efforts have focused on developing ligands that can modulate the signaling of these receptors. nih.govbiorxiv.org This includes the development of allosteric modulators, which can enhance or reduce the signaling of endogenous cannabinoids, and biased agonists, which selectively activate specific cellular signaling pathways. nih.gov While direct research linking this compound derivatives to cannabinoid receptor modulation is not extensively documented in the provided context, the broader field of quinoline chemistry is continuously exploring interactions with various G protein-coupled receptors, including cannabinoid receptors. The development of novel ligands for these receptors aims to achieve therapeutic benefits while minimizing undesirable side effects. nih.gov

Mechanistic Studies of 6 Methoxyquinoline 4 Carboxamide and Its Analogues

Elucidation of Molecular Targets and Interaction Pathways

The therapeutic potential of 6-methoxyquinoline-4-carboxamide and its analogues is rooted in their ability to interact with specific molecular targets, thereby disrupting critical cellular processes. These interactions are pivotal in their efficacy against various diseases, including malaria and cancer.

A significant breakthrough in antimalarial drug discovery has been the identification of Plasmodium falciparum translation elongation factor 2 (PfEF2) as a key target for a series of quinoline-4-carboxamides. nih.govacs.orgnih.gov This novel mechanism of action is crucial for protein synthesis in the parasite, and its inhibition leads to potent antimalarial activity. nih.govacs.org

A notable derivative, DDD107498, has demonstrated excellent efficacy, including activity against multiple life-cycle stages of the parasite, and has been progressed to preclinical development. nih.govnih.govresearchgate.net The quinoline-4-carboxamide series was initially identified through a phenotypic screen against the blood stage of P. falciparum. nih.govacs.org Subsequent optimization of the initial hits, which had suboptimal physicochemical properties, led to the development of molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.govepa.gov The structure-activity relationship (SAR) studies revealed that modifications to the quinoline (B57606) core and the carboxamide substituent were critical in enhancing the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov

| Compound/Series | Target | Organism | Key Findings | Reference |

| Quinoline-4-carboxamides | PfEF2 | Plasmodium falciparum | Inhibition of protein synthesis | nih.govacs.org |

| DDD107498 | PfEF2 | Plasmodium falciparum | Preclinical candidate with multistage antimalarial activity | nih.govresearchgate.net |

Quinoline derivatives have also been investigated for their potential as anticancer agents, with some exhibiting inhibitory activity against mammalian topoisomerase II (topo II). nih.govnih.gov Topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to DNA damage and ultimately, cell death.

While direct studies on this compound are limited in this context, research on related quinoline carboxylic acid derivatives has provided insights into their topo II inhibitory potential. For instance, a study on 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its analogues demonstrated their ability to interact with and inhibit mammalian topoisomerase II. nih.gov The structure-activity relationship of these compounds indicated that specific substitutions on the quinoline ring are crucial for their inhibitory activity. nih.gov A recent review also highlights that quinoline and quinolone carboxamides are among the compounds identified as topoisomerase inhibitors. nih.gov

DNA intercalation is another mechanism through which quinoline derivatives can exert their cytotoxic effects. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to a disruption of its structure and function. nih.govbiorxiv.org This interference with DNA can inhibit replication and transcription, ultimately triggering cell death.

Several studies have demonstrated the DNA intercalating properties of various quinoline derivatives. For example, a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain were designed and synthesized as DNA-intercalating antitumor agents. nih.gov Spectroscopic studies confirmed their interaction with calf thymus DNA, with some compounds exhibiting significant DNA intercalating effects. nih.gov Furthermore, recent research on other quinoline-based analogues has shown that they can intercalate into DNA, leading to the inhibition of enzymes that act on DNA, such as DNA methyltransferases. biorxiv.org These findings suggest that the planar quinoline ring system is well-suited for this mode of action.

Cellular and Subcellular Response Mechanisms

The interaction of this compound and its analogues at the molecular level triggers a cascade of cellular events, culminating in specific physiological responses such as programmed cell death and oxidative stress.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. A number of quinoline derivatives have been shown to induce apoptosis in cancer cells, making this a key pathway for their anticancer activity. nih.govnih.gov

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines by inducing massive apoptosis. nih.govnih.gov Mechanistic studies revealed that these compounds trigger apoptosis through the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Another quinoline derivative, PQ1, has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. researchgate.net Furthermore, other carboxamide-appended quinoline moieties have demonstrated pro-apoptotic effects by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein BAX and caspase-3. researchgate.net

| Compound/Series | Cell Line | Key Apoptotic Events | Reference |

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various cancer cell lines | Caspase-9 activation, PARP cleavage | nih.govnih.gov |

| PQ1 (a quinoline derivative) | T47D breast cancer cells | Caspase-8 and caspase-9 activation | researchgate.net |

| Carboxamide appended quinoline moieties | MCF-7, CACO, HepG-2, HCT-116 | Down-regulation of Bcl-2, up-regulation of BAX and Caspase-3 | researchgate.net |

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another important mechanism implicated in the anticancer effects of some quinoline derivatives. mdpi.commdpi.com ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. nih.gov

A novel synthetic quinoline derivative, DFIQ, has been shown to induce the accumulation of superoxide (B77818) radicals, a type of ROS, in non-small-cell lung cancer cells, which contributes to its apoptotic effects. mdpi.com Similarly, the redox activity of ferrocene-modified quinoline analogues can lead to the generation of ROS, which preferentially induces oxidative stress in cancer cells. mdpi.com While many chemotherapeutic drugs kill cancer cells by promoting ROS accumulation, this can also lead to toxicity in normal tissues. nih.gov The ability of some quinoline derivatives to modulate ROS levels highlights a potential avenue for therapeutic intervention, though it also underscores the need for targeted delivery to minimize off-target effects.

Ligand-Target Binding Affinity and Specificity Investigations

Investigations into the binding affinity and specificity of quinoline carboxamide analogues have revealed important structure-activity relationships (SAR), yet direct data for this compound is conspicuously absent from the scientific literature.

Research on a series of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists, for instance, showed that a compound with a methoxy (B1213986) substitution exhibited reduced affinity for the receptor. nih.gov This suggests that the presence and position of a methoxy group can significantly influence binding, although this finding pertains to a structurally distinct isomer and cannot be directly extrapolated to this compound.

Similarly, studies on other quinoline derivatives have identified them as inhibitors of tubulin polymerization or as modulators of various protein kinases. nih.govnih.gov These studies often involve screening a library of related compounds to identify the most potent and selective inhibitors. While a general overview of this compound indicates its potential antimicrobial, antimalarial, and anticancer properties, it lacks the specific binding data, such as IC50 or Ki values, that are crucial for understanding its mechanism of action. ontosight.ai

The absence of such data in comprehensive kinase inhibitor selectivity panels further underscores the lack of specific research on this particular compound. nih.govnih.gov These large-scale screenings are designed to assess the interaction of various inhibitors against a wide array of kinases, providing a broad view of their specificity. The fact that this compound is not featured in these publicly accessible databases suggests that it has either not been a focus of such investigations or the results have not been published.

Structure Activity Relationship Sar Investigations for 6 Methoxyquinoline 4 Carboxamide Scaffolds

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of the 6-methoxyquinoline-4-carboxamide core is highly sensitive to substitutions at three primary locations: the methoxy (B1213986) group, the quinoline (B57606) ring, and the carboxamide side chain. Modifications at these sites can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

The methoxy group (-OCH₃) at the C-6 position of the quinoline ring is a key feature of this scaffold, and its presence and location are often crucial for biological activity. The position and nature of alkoxy substituents on quinoline and related heterocyclic systems can significantly modulate their interaction with biological targets. researchgate.net In studies on related quinoline derivatives, the placement of methoxy groups has been shown to be critical for anticancer activity. researchgate.net For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were pivotal in enhancing antimigratory activity in breast cancer cell lines. researchgate.net

While direct studies on moving the 6-methoxy group to other positions on this specific 4-carboxamide scaffold are limited in the provided literature, research on analogous structures provides valuable insights. For example, in a series of quinoline-acyl chalcone (B49325) derivatives, a methoxy group was found to be less effective than a methyl group at the same position for inhibiting certain enzymes, suggesting that even subtle changes from methoxy to other small groups can alter activity. nih.gov In another study on quinoline-6-carboxamide (B1312354) benzenesulfonates, replacing a trifluoromethoxy group (-OCF₃) with a methoxy group (-OCH₃) on an attached benzene (B151609) ring led to a significant decrease in potency, highlighting the strong influence of the electronic properties of the substituent. nih.gov

Modifications to the quinoline ring system, excluding the methoxy group, offer another avenue for optimizing biological activity. Introducing substituents such as halogens or aryl groups can alter the molecule's steric and electronic properties, influencing its binding affinity and selectivity.

In the development of antimalarial quinoline-4-carboxamides, substitutions at other positions of the quinoline ring were explored. acs.org It was found that introducing small heterocyclic groups at certain positions was not well tolerated. acs.org In a different series of quinoline-6-carboxamide derivatives investigated as P2X7 receptor antagonists, halogenation of an attached benzene ring had a pronounced effect on potency. nih.gov The activity varied based on the type of halogen, with the rank order of potency being I > F > Cl. nih.gov This demonstrates that both the size and electronegativity of the halogen atom can fine-tune the compound's biological effect. Replacing a hydroxyl group with a chlorine atom on a quinoline ring has also been noted as a strategy to enhance lipophilicity, which can affect properties like bacterial membrane penetration.

Table 1: Impact of Halogen Substituents on the Biological Activity of Quinoline Carboxamide Derivatives Data extracted from a study on quinoline-6-carboxamide benzenesulfonates as P2X7R antagonists.

| Compound ID (Series 2) | Substituent at 4-position of Benzene Ring | Potency (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 2f | Iodo (-I) | 0.566 | nih.gov |

| 2e | Fluoro (-F) | 0.624 | nih.gov |

| 2g | Chloro (-Cl) | 0.813 | nih.gov |

The carboxamide moiety at the C-4 position is a critical pharmacophoric element, and modifications to its side chain have yielded significant insights into the SAR of this class of compounds. The nature of the substituent attached to the amide nitrogen plays a vital role in determining potency and efficacy.

In a medicinal chemistry program targeting malaria, the quinoline-4-carboxamide series was optimized by modifying the carboxamide side chain. acs.org Key findings from this research include:

Amide NH is crucial: Capping the amide nitrogen with a methyl group (transforming the secondary amide to a tertiary amide) resulted in an 87-fold decrease in antimalarial potency, indicating that the N-H group is essential for activity, likely acting as a hydrogen bond donor. acs.org

Amine substituents improve properties: Replacing an initial tolyl group with various primary and secondary amines led to improved aqueous solubility and metabolic stability. acs.org

Ring size and type matter: Replacing a pyrrolidine (B122466) ring on the side chain with a morpholine (B109124) ring caused a 12-fold drop in potency. However, reducing the ring size on other substituents was possible while retaining activity. acs.org

Similarly, in the pursuit of P2X7R antagonists, variations in the sulfonamide moiety attached to a quinoline-6-carboxamide core significantly influenced potency. nih.gov Electron-withdrawing groups, such as trifluoromethoxy (-OCF₃), on the terminal benzene ring were found to greatly enhance activity, with the most potent analog in that series having an IC₅₀ value of 0.457 µM. nih.gov In contrast, an electron-donating methoxy group (-OCH₃) at the same position led to a 10-fold decrease in affinity. nih.gov

Table 2: Influence of Carboxamide Side Chain on Antimalarial Potency of Quinoline-4-carboxamides Data extracted from a study on quinoline-4-carboxamides against P. falciparum (3D7 strain).

| Compound ID | Carboxamide Side Chain Variation | Potency (EC₅₀ in nM) | Reference |

|---|---|---|---|

| 47 | N-H capped with methyl group | 87 | acs.org |

| 46 | Pyrrolidine replaced with morpholine | Showed a 12-fold drop in potency | acs.org |

| 24 | Introduction of 4-morpholinopiperidine | 150 (0.15 µM) | acs.org |

Correlation Between Structural Features and Pharmacological Profile

The pharmacological profile of this compound derivatives is a direct consequence of their three-dimensional structure and physicochemical properties, which are dictated by their constituent functional groups. A clear correlation exists between specific structural features and the resulting biological activity.

For instance, the antimalarial activity of quinoline-4-carboxamides is strongly correlated with the presence of a hydrogen bond-donating N-H group in the carboxamide linker and an amine-containing side chain that improves solubility and metabolic stability. acs.org The optimization from an initial hit with poor physicochemical properties to a lead compound with low nanomolar potency and excellent oral efficacy was achieved by systematically modifying the carboxamide side chain to balance lipophilicity and potency. acs.org

In the context of P2X7R antagonists, the pharmacological profile is heavily influenced by the electronic nature of the substituents on the aromatic ring of the carboxamide side chain. nih.gov Potent antagonism was consistently associated with strong electron-withdrawing groups (e.g., -OCF₃, -CF₃), while electron-donating groups (-OCH₃) were detrimental to activity. nih.gov This suggests that the interaction with the receptor is sensitive to the electronic distribution within the molecule. The core structures of drugs, or scaffolds, can be systematically organized according to their structural and activity profile relationships, allowing for the generation of hypotheses for new drug targets. nih.gov

Rational Design Principles for Enhanced Target Selectivity and Potency

The SAR data gathered for the this compound scaffold provides a clear framework for the rational design of new analogs with improved potency and selectivity. Key design principles emerge from these studies:

Preserve Essential Interactions: The amide N-H group has been identified as a critical interaction point, likely a hydrogen bond donor, in antimalarial compounds. acs.org A primary design principle would be to retain this feature while modifying other parts of the molecule to optimize secondary interactions and physicochemical properties.

Tune Electronics for Potency: For targets like the P2X7 receptor, potency can be systematically enhanced by incorporating electron-withdrawing groups on the carboxamide side chain. nih.gov This principle can be applied to design more potent inhibitors by selecting substituents with appropriate electronic properties.

Optimize Pharmacokinetics through Side Chain Modification: The carboxamide side chain provides a versatile handle for modulating solubility, lipophilicity, and metabolic stability without negatively impacting core binding interactions. acs.org Rational design should involve exploring a diverse range of side chains to achieve an optimal balance of potency and drug-like properties.

Utilize Computational and QSAR Models: Modern drug design can be accelerated by using computational tools. Docking studies can help visualize and predict how different substituents orient themselves within a target's binding site. researchgate.net Furthermore, developing quantitative structure-activity relationship (QSAR) models can help predict the biological activity of novel compounds before their synthesis, saving time and resources. frontiersin.org

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and selectivity.

Preclinical Pharmacological Evaluation of 6 Methoxyquinoline 4 Carboxamide Derivatives

In Vitro Efficacy Assessments in Relevant Biological Systems

Derivatives of 6-methoxyquinoline-4-carboxamide have demonstrated significant cytotoxic and antiparasitic effects in a variety of in vitro models.

In the context of cancer research, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were synthesized and shown to effectively inhibit the proliferation of a wide range of cancer cell lines. nih.gov These compounds were found to impair lysosome function and disrupt autophagy, ultimately leading to apoptotic cell death. nih.gov Another study focused on 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs, with one compound, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d), exhibiting highly selective and potent inhibitory activity against MDA-MB-435 melanoma. nih.gov This particular derivative was identified as a potential antimitotic agent with a novel mechanism of action. nih.gov Furthermore, N-substituted 1H-indole-2-carboxamides have been evaluated for their antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines, with several compounds showing notable cytotoxicity and selectivity. nih.govnih.gov

As antimalarial agents, quinoline-4-carboxamide derivatives have shown potent in vitro activity against Plasmodium falciparum. A screening of a series of these compounds identified molecules with low nanomolar potency against the blood stage of the parasite. nih.govacs.org Specifically, 4-amino-6-methoxy-quinoline hydrazone compounds displayed IC50 values ranging from 0.60 to 49 μM against the multidrug-resistant K1 strain of P. falciparum. nih.gov The lead compounds in this series inhibited over 50% of parasite growth within 24 hours and 90% within 72 hours. nih.gov The mechanism of action for some of these antimalarial quinoline-4-carboxamides has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in antimalarial chemotherapy. nih.govacs.org

| Compound/Derivative Class | Target/Cell Line | Observed Effect | IC50/EC50 | Source |

| 6-Cinnamamido-quinoline-4-carboxamide derivatives | Various human solid tumor cell lines | Inhibition of proliferation, induction of apoptosis | - | nih.gov |

| 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 melanoma | Selective and potent inhibitory activity | - | nih.gov |

| N-substituted 1H-indole-2-carboxamides | K-562 (leukemia) | Potent cytotoxic activity | 0.33 µM, 0.61 µM | nih.govnih.gov |

| N-substituted 1H-indole-2-carboxamides | HCT-116 (colon cancer) | Significant cytotoxic activity | 1.01 µM | nih.govnih.gov |

| Quinoline-4-carboxamide derivatives | Plasmodium falciparum (3D7 strain) | Potent antiplasmodial activity | 120 nM (initial hit) | nih.govacs.org |

| 4-Amino-6-methoxy-quinoline hydrazone compounds | Plasmodium falciparum (K1 strain) | Antimalarial activity | 0.60 to 49 µM (48h) | nih.gov |

| 4-Amino-6-methoxy-quinoline hydrazone compounds | Plasmodium falciparum (K1 strain) | Antimalarial activity | 0.026 to 0.219 µM (72h) | nih.gov |

Pharmacokinetic Profiling in Preclinical Models

The journey of a drug from administration to its target site and subsequent elimination is a critical aspect of its therapeutic potential. Pharmacokinetic studies on this compound derivatives have provided valuable data on their absorption, distribution, metabolism, and clearance.

Absorption and Distribution Characteristics in Animal Models

Studies in animal models have been instrumental in understanding how this compound derivatives are absorbed and distributed throughout the body. Following administration, these compounds are absorbed into the systemic circulation, with the rate and extent of absorption influencing their bioavailability.

For instance, a study on 6,7-dimethoxy-4-hydroxyquinoline hydrochloride revealed its distribution into various tissues and fluids, including the amniotic fluid, aqueous humor, bile, blood, and cerebrospinal fluid in animal models such as dogs, guinea pigs, rabbits, and sheep. nih.gov This broad distribution suggests the potential for these compounds to reach various target sites. The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system. Some oxindole (B195798) derivatives, which share structural similarities, have been predicted to cross the BBB. frontiersin.org The plasma protein binding of a drug can significantly affect its distribution and availability to exert its pharmacological effect. For example, the anti-arrhythmic drug propanfenone, a compound with some structural resemblance, exhibits markedly different plasma protein binding across various mammalian species. nih.gov

Metabolic Stability and Clearance Investigations (e.g., Microsomal Stability)

The metabolic stability of a compound, its resistance to being broken down by enzymes, is a key determinant of its half-life and duration of action. In vitro models, such as human liver microsomes (HLM), are commonly used to assess this property. nih.govnih.gov

A series of quinoline-4-carboxamides, while showing good in vitro antimalarial potency, initially suffered from poor metabolic stability. nih.govacs.org Medicinal chemistry efforts focused on modifying the chemical structure to improve this parameter. For example, replacing a phenyl group with a pyridyl or pyrimidyl group has been shown to increase metabolic stability by reducing the potential for oxidative metabolism. nih.gov These modifications led to the development of derivatives with improved pharmacokinetic profiles. acs.org Investigations into the metabolic stability of pyrazolopyridine 4-carboxamides, another class of antimalarial candidates, revealed that low metabolic stability was a significant challenge, impacting their in vivo performance. malariaworld.org The intrinsic clearance (Cli) in rat hepatocytes for some quinoline-4-carboxamide derivatives was found to be high, explaining poor in vivo exposure despite low microsomal clearance across species. acs.org

| Parameter | Species | Value | Unit | Source |

| Intrinsic Clearance (Cli) | Rat Hepatocytes | 3 | mL min⁻¹ g⁻¹ | acs.org |

| Hepatic Extraction | Rat | 76 | % | acs.org |

Pharmacodynamic Studies in Relevant Animal Models (e.g., Tumor Xenograft Models, Malaria Mouse Models)

Pharmacodynamic studies in animal models are crucial for evaluating the in vivo efficacy of drug candidates and understanding their effects on the whole organism.

In the context of oncology, a promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated a 62% inhibition of tumor growth in mice at a low dose without apparent toxicity. nih.gov Mechanistic studies on xenograft tumor tissues revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.gov

For antimalarial research, the Plasmodium berghei mouse model is a standard for assessing in vivo efficacy. nih.govacs.org Several quinoline-4-carboxamide derivatives have shown excellent oral efficacy in this model, with some compounds achieving ED90 values (the dose required to produce a 90% reduction in parasitemia) below 1 mg/kg when administered orally for four days. nih.govacs.org For instance, one optimized compound demonstrated an ED90 of 1 mg/kg. acs.org Another derivative showed an ED90 of 2.6 mg/kg, and at a higher dose, one out of three mice was cured. acs.org The P. falciparum-human red blood cell-BXN mouse model has also been utilized to evaluate the in vivo response to antimalarial drugs, providing a platform that more closely mimics human infection. nih.gov

| Compound | ED90 (mg/kg, 4-day oral dosing) | Source |

| Optimized Quinoline-4-carboxamide | < 1 | nih.govacs.org |

| Compound 30 | 1 | acs.org |

| Compound 27 | 2.6 | acs.org |

Therapeutic Applications and Research Prospects of 6 Methoxyquinoline 4 Carboxamide

Development of Novel Anticancer Agents based on Quinoline (B57606) Carboxamide Scaffolds

The quinoline carboxamide scaffold is a cornerstone in the development of new anticancer therapies due to its "druggability" and the diverse mechanisms through which its derivatives can exert anti-proliferative effects. nih.gov Researchers have successfully developed numerous quinoline-based compounds that modulate biological pathways critical to cancer progression. researchgate.net

One of the primary strategies involves the targeted inhibition of protein kinases, which are frequently overexpressed or mutated in cancer cells. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell growth and proliferation in epithelial malignancies. researchgate.net While distinct from the 4-carboxamide structure, this highlights the general capacity of the quinoline carboxamide framework to be adapted for kinase inhibition. Further studies on other carboxamide derivatives have shown they can interact with multiple oncogenic targets, including topoisomerase, PI3Kα, and EGFR, demonstrating the scaffold's versatility. nih.govnih.gov

Research into quinoline-4-carboxylic acid derivatives has demonstrated their selective cytotoxicity against various cancer cell lines. nih.gov These compounds have shown a significant reduction in the cellular growth of breast (MCF-7), cervical (HeLa), and leukemia (K-562) cancer cells while remaining less toxic to normal, healthy cells. nih.gov This selectivity is a critically important attribute in the quest for safer and more effective cancer treatments. nih.gov For example, the compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed an 82.9% reduction in the growth of MCF-7 breast cancer cells. nih.gov

| Compound Derivative | Target Cancer Cell Line | Reported Activity |

|---|---|---|

| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 (Leukemia) | IC50 = 0.33 µM |

| N-substituted 1H-indole-2-carboxamides (Compound 10) | HCT-116 (Colon Cancer) | IC50 = 1.01 µM |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% reduction in cellular growth |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | IC50 = 2.61 µM (EGFR Inhibition) |

The development of these agents often employs molecular modeling and structure-activity relationship (SAR) studies to optimize the scaffold. researchgate.net For example, modifications at different positions on the quinoline ring can be systematically explored to enhance binding affinity to specific targets like Platelet-Derived Growth Factor Receptor (PDGFR) or ATM kinase, a key mediator of the DNA damage response pathway. nih.govbenthamdirect.com This rational design approach continues to yield novel quinoline carboxamide derivatives with promising potential for clinical development. benthamdirect.com

Strategies for Antimalarial Drug Development and Resistance Overcoming

Malaria remains a devastating infectious disease, with the continuous emergence of drug-resistant Plasmodium parasites, particularly P. falciparum, posing a major threat to global health. nih.gov This challenge necessitates the discovery of new antimalarials with novel mechanisms of action that are not susceptible to existing resistance pathways. acs.org The quinoline scaffold is historically significant in antimalarial therapy, being the core of drugs like chloroquine (B1663885) and primaquine. nih.govnih.gov Modern drug discovery programs have returned to this scaffold to develop next-generation treatments.

A prominent example is the discovery of the quinoline-4-carboxamide derivative DDD107498, which emerged from a phenotypic screen against the blood stage of P. falciparum. nih.govacs.orgresearchgate.net This compound demonstrated potent, low-nanomolar activity and, crucially, is not cross-resistant with current antimalarial drugs. nih.govacs.org Its unique mechanism of action is the inhibition of the parasite's translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis. acs.orgmmv.org This novel target is a significant breakthrough in overcoming resistance that affects drugs targeting other pathways. acs.org

Strategies to combat resistance often involve modifying the chemical structure of the quinoline core. nih.gov Molecular hybridization, which combines the quinoline scaffold with other pharmacophores, is one such technique used to create conjugates that can circumvent resistance mechanisms like the chloroquine resistance transporter (PfCRT). nih.gov Furthermore, DDD107498 exhibits multistage activity, meaning it is effective against the liver, blood, and transmission stages of the parasite's life cycle. nih.govacs.orgresearchgate.net This profile is highly desirable for a new antimalarial, as it could potentially provide a single-dose cure, prevent transmission, and offer chemoprotection. acs.org

| Compound Series | Target | Key Finding |

|---|---|---|

| Quinoline-4-carboxamide (Initial Hit Compound 1) | P. falciparum (3D7 strain) | EC50 = 120 nM; identified from phenotypic screen but had poor stability. nih.govresearchgate.net |

| Quinoline-4-carboxamide (Optimized Lead DDD107498) | P. falciparum (multiple stages) | Low nanomolar potency, excellent oral efficacy in mouse models (ED90 < 1 mg/kg). nih.govresearchgate.net |

| DDD107498 | Translation Elongation Factor 2 (PfEF2) | Novel mechanism of action, not subject to cross-resistance with existing antimalarials. acs.orgmmv.org |

| Pyrazolopyridine 4-carboxamides | P. falciparum (asexual parasites) | Resistance associated with the ABCI3 transporter. deakin.edu.au |

The development pipeline for these compounds involves optimizing not only their potency but also their drug metabolism and pharmacokinetic (DMPK) properties, such as aqueous solubility and metabolic stability, to ensure they can be effective when administered orally. nih.govresearchgate.net

Exploration of Other Therapeutic Modalities and Target Identification

The structural versatility of the quinoline carboxamide scaffold has prompted its exploration for a range of therapeutic applications beyond cancer and malaria. Research has indicated that quinoline derivatives possess potential anti-mycobacterial, anti-inflammatory, anti-fungal, and even anti-viral properties. nih.govmdpi.com For example, quinoline carboxylic acids derived from the plant Ephedra sinica have been shown to block the interaction between the SARS-CoV-2 receptor-binding domain and the human ACE2 receptor. mdpi.com

A critical aspect of this exploratory research is the identification of the specific molecular targets through which these compounds exert their effects. As noted, in the context of cancer, targets include receptor tyrosine kinases like EGFR and PDGFR, as well as intracellular signaling proteins such as PI3K, and enzymes like topoisomerase. researchgate.netnih.govbenthamdirect.com A study on quinoline-3-carboxamides (B1200007) also identified ATM kinase, a crucial component of the DNA damage response, as a viable target. nih.gov

In the realm of infectious diseases, the discovery that a quinoline-4-carboxamide inhibits the Plasmodium falciparum translation elongation factor 2 (PfEF2) represents a landmark in target identification for antimalarials. acs.orgmmv.org For other potential applications, the targets are still being elucidated, but the ability of the quinoline nucleus to interact with a wide range of biological macromolecules suggests a rich field for future investigation.

| Compound Class | Identified Molecular Target | Therapeutic Area |

|---|---|---|

| Quinoline-3-carboxamides | EGFR Kinase | Anticancer |

| Quinoline-3-carboxamides | ATM Kinase | Anticancer |

| N-phenyl quinoline-3-carboxamides | Platelet-Derived Growth Factor Receptor (PDGFR) | Anticancer |

| Carboxamide Derivatives | Topoisomerase, PI3Kα | Anticancer |

| Quinoline-4-carboxamide (DDD107498) | Translation Elongation Factor 2 (PfEF2) | Antimalarial |

| Quinoline Carboxylic Acids | SARS-CoV-2 Receptor-Binding Domain | Antiviral |

The continued exploration of quinoline carboxamides, driven by synthetic chemistry, biological screening, and computational modeling, holds the promise of delivering novel therapeutic agents for a variety of diseases. nih.gov

Intellectual Property Landscape for Quinoline Carboxamide Compounds

Patent Analysis of 6-Methoxyquinoline-4-carboxamide and Structurally Related Derivatives

A direct patent analysis for the specific compound This compound reveals a scarcity of patents explicitly claiming this molecule. However, the patent landscape is rich with filings for structurally related quinoline (B57606) carboxamide derivatives, which provides significant insight into the intellectual property interest in this chemical class. The primary focus of patenting activity has been on derivatives with substitutions at various positions of the quinoline ring, leading to compounds with significant therapeutic applications.

A prominent example is Lenvatinib, a multi-kinase inhibitor used in cancer therapy, which is chemically known as 4-[3-chloro-4-(N′-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide. google.com The development of Lenvatinib has led to numerous patents covering not only the final compound but also key intermediates and processes for their preparation. One such critical intermediate is 4-chloro-7-methoxyquinoline-6-carboxamide . google.comgoogle.com Patents related to this intermediate often focus on improved and scalable synthetic methods to ensure high yield and purity, which are crucial for the manufacture of the final drug product. google.com

Another related compound found in the patent literature is 4-hydroxy-7-methoxyquinoline-6-carboxamide , which serves as a precursor in the synthesis of the aforementioned chloro-derivative. google.combldpharm.com The intellectual property surrounding these intermediates highlights the strategic importance of protecting not just the final active pharmaceutical ingredient, but the entire manufacturing pathway.

Beyond the Lenvatinib family, patents for other quinoline carboxamide derivatives demonstrate the broad interest in this scaffold. For instance, quinoline-3-carboxamide (B1254982) compounds, such as roquinimex, have been patented for the treatment of conditions like psoriasis. google.com Furthermore, various patents cover quinoline-4-carboxamide derivatives for use as neurokinin receptor antagonists and for their anti-malarial properties, indicating the versatility of this chemical structure in targeting a range of diseases. google.comnih.gov A Chinese patent also discloses quinoline-4-carboxamide skeleton derivatives with agonistic effects on SIRT6, suggesting potential applications in treating cancer, particularly pancreatic cancer. google.com

The table below summarizes a selection of patents for structurally related quinoline carboxamide compounds, illustrating the scope of innovation and protection in this area.

| Patent Number | Title/Subject Matter | Key Compound(s) Mentioned | Assignee/Applicant |

| US5726183A | Use of quinoline-3-carboxamide compounds | N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide (Roquinimex) | Pharmacia & Upjohn Company |

| US20020068827A1 | Quinoline-4-carboxamide derivatives, their preparation and their use as neurokinin 3 (NK-3) - and neurokinin 2 (NK-2) receptor antagonists | Quinoline-4-carboxamide derivatives | GlaxoSmithKline SpA |

| CN112920115A | Quinoline-4-formamide skeleton derivative and application thereof | Quinoline-4-carboxamide derivatives | Not Specified |

| EP3620452A1 | Process for the preparation of lenvatinib | 4-chloro-7-methoxyquinoline-6-carboxamide | Not Specified |

| US11236050B2 | Polymorphs of 4-[3-chloro-4-(n′-cyclopropyl ureido)phenoxy] -7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof | 4-[3-chloro-4-(N′-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide (Lenvatinib) | Not Specified |

Trends in Patenting Quinoline-Based Therapeutic Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. This has led to sustained and widespread patenting activity for quinoline-based compounds over the past few decades. tandfonline.comeurekaselect.com A review of patent literature reveals that the versatility of the quinoline ring system allows for the development of compounds with a broad spectrum of biological activities, making it an attractive target for drug discovery programs. tandfonline.comresearchgate.net

Several key trends can be identified in the patenting of quinoline-based therapeutic agents:

Oncology: A significant portion of recent patent activity has been focused on the development of quinoline derivatives as anticancer agents. researchgate.net These compounds have been shown to act through various mechanisms, including the inhibition of tyrosine kinases (e.g., Lenvatinib, Bosutinib), topoisomerases, and tubulin polymerization. nih.govnih.gov The patent landscape reflects a continuous effort to identify new quinoline-based molecules with improved efficacy and selectivity against various cancer types.

Infectious Diseases: Historically, quinoline derivatives have been pivotal in the fight against malaria, with compounds like chloroquine (B1663885) and quinine (B1679958) being cornerstone therapies. eurekaselect.com This trend continues, with ongoing research and patenting of new quinoline analogues to combat drug-resistant strains of Plasmodium falciparum. nih.gov Beyond malaria, patent filings also cover quinoline derivatives with antibacterial, antiviral (including anti-HIV), and antileishmanial properties. eurekaselect.comresearchgate.netskguchhait.com

Inflammatory and Immunological Disorders: There is a growing interest in the development of quinoline-based compounds for the treatment of inflammatory diseases. tandfonline.com Patents in this area often describe molecules that modulate inflammatory pathways, and some quinoline-3-carboxamides (B1200007) have been investigated for their immunomodulatory effects. google.com

Central Nervous System (CNS) Disorders: The ability of certain quinoline derivatives to interact with CNS targets has also led to patenting activity in this therapeutic area. eurekaselect.com

The high volume of patents for quinoline derivatives underscores the scaffold's importance in modern drug discovery. tandfonline.comeurekaselect.com Researchers continue to explore new synthetic methodologies to create diverse libraries of quinoline compounds, further fueling innovation and patent filings in this domain. eurekaselect.com

Future Directions and Emerging Trends in 6 Methoxyquinoline 4 Carboxamide Research

Advanced Lead Optimization Strategies and Compound Diversification

The process of lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a compound while minimizing its undesirable ones. nih.gov For 6-methoxyquinoline-4-carboxamide, future efforts will likely focus on systematic modifications to improve potency, selectivity, and pharmacokinetic profiles. patsnap.combiosolveit.de

A key strategy is the exploration of Structure-Activity Relationships (SAR), which involves studying how changes in the chemical structure of the molecule affect its biological activity. patsnap.com By systematically altering different parts of the this compound scaffold, researchers can identify the key functional groups responsible for its therapeutic effects. nih.gov This can involve modifying the methoxy (B1213986) group at the 6-position, the carboxamide side chain at the 4-position, or even the quinoline (B57606) core itself. nih.govcd-genomics.com For instance, the introduction of different substituents on the quinoline ring can significantly influence the compound's properties. cd-genomics.com